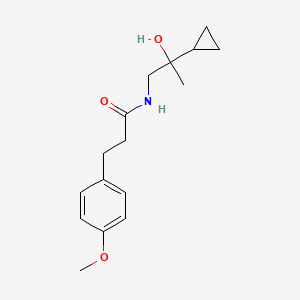

![molecular formula C14H21N5O2 B2993897 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide CAS No. 919854-79-8](/img/structure/B2993897.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

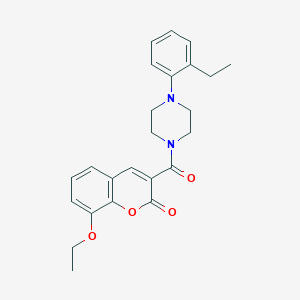

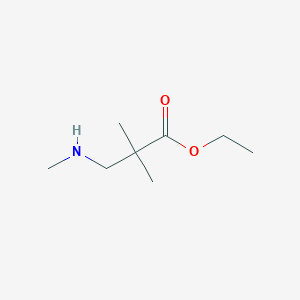

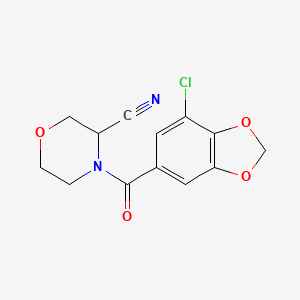

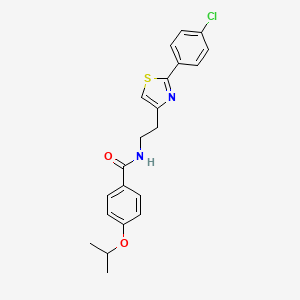

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more selective for the I338G mutant v-Src compared to wild-type v-Src .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been reported in the literature . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis

The compound is a potent inhibitor of Src-family tyrosine kinases . It acts in an ATP-competitive manner, suggesting that it interacts with the ATP-binding site of these kinases .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are recognized for their affinity towards A1 adenosine receptors. Research exploring pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine identified compounds with significant activity in A1 adenosine receptor affinity assays. This includes a compound with a 3-chlorophenyl group at the N1-position and a butyl group at the N5-position, which showed the greatest activity. The most potent compound in this series was a 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one with an IC50 of 6.4 x 10^(-6) M (Harden, Quinn, & Scammells, 1991).

Antimycobacterial Activity

Pyrazolo[3,4-d]pyrimidines have been studied for their antimycobacterial properties. In one study, compounds synthesized with pyridines and pyrazines substituted with oxadiazoles and oxathiazolines demonstrated activity against Mycobacterium tuberculosis. These compounds, particularly when modified to increase lipophilicity, showed promise in improving cellular permeability and displayed activities ranging from 0.5 to 16 times the potency of pyrazinamide, a key antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).

Anticancer and Anti-inflammatory Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown potential as anticancer and anti-5-lipoxygenase agents, with structure-activity relationship (SAR) studies indicating their effectiveness in cytotoxic assays against cancer cell lines and 5-lipoxygenase inhibition activities. The SAR discussions provide insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation has been explored, with these compounds showing insecticidal and antimicrobial potential. Their structures were determined through various spectroscopic methods, and their biological activities were evaluated, showcasing their potential use in pest control and as antibacterial agents (Deohate & Palaspagar, 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound acts as a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src (IC50 = 1.5 nM) compared to wild-type v-Src (IC50 = 1 µM). It also inhibits wild-type Fyn (IC50 = 600 nM) .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression, leading to the inhibition of cell proliferation . This interaction results in significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .

Result of Action

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Eigenschaften

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-13(2,3)12(21)17-18-8-15-10-9(11(18)20)7-16-19(10)14(4,5)6/h7-8H,1-6H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEXAHPCSINCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)

![N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2993824.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)

![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)

![6-Tert-butyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2993836.png)